3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol, also known as (8Z,11Z)-urushiol III, is a phenolic compound characterized by a benzene ring substituted with a long-chain alkyl group. The structure features a hydroxy group at the 1 and 2 positions of the benzene ring and an (8Z,11Z)-pentadeca-8,11-dien-1-yl substituent. This compound is part of a larger family of polyunsaturated phenols and is noted for its unique structural properties that confer various chemical and biological activities
While specific research applications are unavailable, here are some resources for further exploration:
The biological activity of 3-[(8Z,11Z)-pentadeca-8,11-dien-1-YL]benzene-1,2-diol has been linked to its potential therapeutic properties. It exhibits:
The synthesis of 3-[(8Z,11Z)-pentadeca-8,11-dien-1-YL]benzene-1,2-diol typically involves:
This compound finds applications in various fields:
Studies on the interactions of 3-[(8Z,11Z)-pentadeca-8,11-dien-1-YL]benzene-1,2-diol with biological targets have shown:
Several compounds share structural similarities with 3-[(8Z,11Z)-pentadeca-8,11-dien-1-YL]benzene-1,2-diol. Below are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Urushiol | Phenolic compound | Known for its skin irritant properties |
Cardanol | Phenolic compound | Used in industrial applications |
5-(8Z,11Z)-pentadecadienyl-benzene | Isomeric variant | Different substitution pattern on the benzene ring |
3-[(8Z,11Z)-pentadeca-8,11-dien-1-YL]benzene-1,2-diol stands out due to its specific double bond configuration and the positioning of hydroxyl groups which influence both its reactivity and biological activity compared to similar compounds. Its unique structure allows it to exhibit distinct properties not found in its analogs .
Irritant